molecular formula C9H14N2O2 B1532749 (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 1339353-67-1

(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1532749
CAS RN: 1339353-67-1
M. Wt: 182.22 g/mol
InChI Key: CRZONFPNEGDLBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other organic compounds. For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “tetrahydro-2h-pyran-4-ylmethanol”, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The molecular weight is 116.16 g/mol and the molecular formula is C6H12O2 .


Chemical Reactions Analysis

As mentioned earlier, these types of compounds can react with alcohols to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “tetrahydro-2h-pyran-4-ylmethanol”, include a molecular weight of 116.16 g/mol and a molecular formula of C6H12O2 . It appears as a liquid that is colorless to light yellow .

Scientific Research Applications

Synthesis and Chemical Properties

  • InCl3-Promoted Novel Prins Cyclization : A study demonstrated the use of InCl3 to promote Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing a method for creating cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields. This method exemplifies the versatility of tetrahydropyran derivatives in synthetic organic chemistry (Reddy et al., 2012).

  • Development of RORγ Inverse Agonist GSK2981278A : Research highlighted a new synthesis route for GSK2981278A, a RORγ inverse agonist for potential psoriasis treatment. The synthesis involved a SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol, showcasing its utility in medicinal chemistry and drug development (Barcan et al., 2019).

  • Gas Phase Structure and Fragmentation of Tetrahydropyran-2-methanol : Utilizing VUV photoionization and vibrational spectroscopy, a study explored the dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase, providing insights into the structural behavior of cyclic ether alcohols (Zhan et al., 2017).

  • Carbon Dioxide to Methanol Conversion : A study presented an eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, demonstrating the potential of (tetrahydro-2H-pyran-4-yl)methanol derivatives in green chemistry applications (Ribeiro et al., 2017).

  • Coordination Polymers and Magnetic Properties : Research on coordination polymers constructed from Mn(III) units and methanol or ethanol molecules revealed the influence of solvent molecules on the structure and magnetic properties of the resulting complexes, highlighting the role of (tetrahydro-2H-pyran-4-yl)methanol in the construction of coordination polymers with unique magnetic behaviors (Liu et al., 2009).

properties

IUPAC Name

[1-(oxan-4-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-6,9,12H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZONFPNEGDLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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